Home > Products > Screening Compounds P112447 > N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine - 338400-55-8

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Catalog Number: EVT-2730182
CAS Number: 338400-55-8
Molecular Formula: C18H18F3N3
Molecular Weight: 333.358
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a complex organic compound with significant interest in medicinal chemistry due to its potential biological activities. This compound is classified under the guanidine derivatives, which are known for their diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. The molecular formula for this compound is C18_{18}H18_{18}F3_3N3_3, and it has a molecular weight of approximately 333.35 g/mol .

Synthesis Analysis

Methods

The synthesis of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine can be achieved through various methods, primarily involving cyclocondensation reactions. A notable approach includes the use of N-amidinyliminium ions, which undergo cyclocondensation to form polycyclic guanidines. This method allows for the construction of the guanidine framework while introducing specific substituents that enhance biological activity.

Technical Details

The synthesis typically follows these steps:

  1. Formation of N-amidinyliminium ions: This involves the reaction of amidines with suitable electrophiles.
  2. Cyclocondensation: The N-amidinyliminium ions react with nucleophiles (e.g., amines) to form the desired guanidine structure.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity, often exceeding 95% as confirmed by NMR spectroscopy .
Molecular Structure Analysis

Structure

The molecular structure of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine features a central guanidine moiety flanked by a cyclopropyl group, a phenyl group, and a trifluoromethyl-substituted benzyl group. The presence of the trifluoromethyl group enhances lipophilicity and may influence biological interactions.

Data

  • Molecular Formula: C18_{18}H18_{18}F3_3N3_3
  • Molar Mass: 333.35 g/mol
  • CAS Number: 338400-55-8 .
Chemical Reactions Analysis

Reactions

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine can participate in various chemical reactions typical for guanidine derivatives, including:

  1. Nucleophilic Substitution: The guanidine nitrogen can act as a nucleophile in reactions with electrophiles.
  2. Acid-Base Reactions: Due to the basic nature of the guanidine moiety, it can interact with acids to form salts.
  3. Condensation Reactions: It can also undergo condensation reactions with aldehydes or ketones to form imines or related compounds.

These reactions are crucial for modifying the compound's structure to enhance its biological properties or to explore new derivatives.

Technical Details

The reactivity of this compound is influenced by its electron-withdrawing trifluoromethyl group, which stabilizes certain intermediates during chemical transformations and can affect reaction rates and mechanisms.

Mechanism of Action

Process

The mechanism of action for N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is primarily related to its interaction with specific biological targets, such as enzymes or receptors involved in cellular signaling pathways.

  1. Binding Affinity: The compound's lipophilicity, influenced by the trifluoromethyl group, enhances its ability to penetrate cell membranes.
  2. Inhibition Mechanism: It may inhibit specific enzymes involved in osteoclast differentiation, thus showing potential in treating conditions like osteoporosis by reducing bone resorption activities .

Data

In vitro studies have demonstrated that derivatives of this compound can effectively suppress osteoclastogenesis at low concentrations (IC50 values), indicating strong biological activity linked to its structural features .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may be limited due to hydrophobic characteristics.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with strong acids and bases; potential for forming salts with acids.

Relevant analyses such as NMR spectroscopy confirm the purity and structural integrity of synthesized compounds, ensuring reliability in experimental applications .

Applications

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has several scientific applications:

  1. Pharmaceutical Development: Its derivatives are being explored for their potential as anti-inflammatory and antimicrobial agents.
  2. Biological Research: Used in studies focusing on bone metabolism and osteoclast differentiation, contributing valuable insights into osteoporosis treatment strategies.
  3. Chemical Biology: Serves as a tool compound for investigating cellular signaling pathways influenced by guanidine derivatives.
Introduction to Guanidine-Based Pharmacophores

Historical Context of Guanidine Derivatives in Medicinal Chemistry

Guanidine derivatives have constituted a privileged scaffold in medicinal chemistry for over a century, evolving from natural product isolation to rational drug design. The planar, electron-rich guanidine group (–NH–C(=NH)–NH–) enables diverse molecular interactions with biological targets, particularly through hydrogen bonding and cation formation at physiological pH. Early pharmaceutical applications centered around cardiovascular and metabolic disorders, exemplified by the discovery of N-aryl guanidine derivatives as α₂-adrenoceptor ligands. Contemporary research has expanded their therapeutic scope to encompass neurological, oncological, and anti-infective applications [3].

The recent identification of guanidine-based compounds with antiplatelet activity represents a significant therapeutic advancement. In vitro studies demonstrate that select aryl guanidine derivatives effectively inhibit platelet aggregation induced by adenosine diphosphate and collagen—key pathways in thrombus formation. This inhibition occurs through modulation of histamine H₂ receptors and α₂C-adrenoceptors on platelet membranes, validated via light transmission aggregometry and flow cytometry. Notably, these compounds also disrupt tumor cell-induced platelet aggregation, suggesting potential applications in preventing cancer metastasis mediated by platelet-tumor cell interactions [3]. The structural evolution from simple guanidines to complex N-substituted derivatives reflects increasing sophistication in balancing target affinity with physicochemical properties.

Table 1: Historical Development of Guanidine-Based Therapeutics

EraRepresentative CompoundsPrimary Therapeutic ApplicationKey Advancement
Early 20th c.GuanethidineHypertensionAdrenergic neuron blockade
1980sCimetidineAcid refluxHistamine H₂ antagonism
2000sN-Aryl guanidinesCardiovascular diseasesAntiplatelet activity
2020sComplex trisubstituted guanidinesMultifactorial diseases (e.g., fibrosis, neurodegeneration)Polypharmacology targeting

Nomenclature and Structural Uniqueness of the Target Compound

The compound N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine represents a structurally sophisticated trisubstituted guanidine derivative. Its systematic name delineates three distinct nitrogen substituents: (1) a cyclopropyl group attached to the imino nitrogen (N-cyclopropyl), (2) a phenyl ring bound to the terminal amino nitrogen (N''-phenyl), and (3) a 3-(trifluoromethyl)benzyl moiety linked to the central amino nitrogen (N'-[3-(trifluoromethyl)benzyl]). This configuration generates a sterically congested guanidine core with restricted bond rotation, enhancing target selectivity through conformational constraint [2] [3].

The molecular architecture features three critical domains:

  • The guanidine core serves as a zwitterionic pharmacophore capable of forming up to five hydrogen bonds
  • The cyclopropyl group introduces significant ring strain (27 kcal/mol) and σ-electron donation
  • The 3-(trifluoromethyl)benzyl moiety provides orthogonal polarity through the strong electron-withdrawing trifluoromethyl group (–CF₃, σₚ = 0.54)

Crystallographic analyses of analogous compounds reveal non-planar arrangements where the dihedral angle between phenyl and benzyl rings averages 67–82°. This molecular distortion separates hydrophobic domains while maintaining electronic conjugation with the guanidine system. Nuclear magnetic resonance studies indicate restricted rotation about the N'–CH₂ bond, with coalescence temperatures near 45°C corresponding to a rotational barrier of 14–16 kcal/mol. These structural features collectively enhance binding discrimination among closely related biological targets [3] [5] [8].

Table 2: Stereoelectronic Properties of Molecular Domains

Structural DomainKey Electronic FeaturesGeometric ParametersBiological Implications
Guanidine corepKₐ = 12.7–13.5; ΔpKₐ ~0.8 vs. unsubstituted guanidineC–N bond lengths: 1.32–1.35 Å; N–C–N angles: 117–121°Forms bidentate H-bonds with aspartate/glutamate residues
Cyclopropyl groupWalsh orbital donation (+I effect: σ*ₛₐₜ = 0.76)C–C bond length: 1.504 Å; C–C–C angle: 60°Enhances metabolic stability; modulates electron density
3-(Trifluoromethyl)benzylHammett constant: σₘ = 0.43; π-system deficiencyDihedral to guanidine: 72–85°; –CF₃ quadrupole moment = -1.55 BDirects hydrophobic pocket binding; influences membrane permeability

Role of Trifluoromethyl and Cyclopropane Substituents in Bioactivity

The trifluoromethyl group (–CF₃) constitutes a cornerstone of contemporary bioisosteric design due to its profound influence on molecular recognition and pharmacokinetics. Positioned meta to the benzyl linkage in this compound, the –CF₃ group enhances binding affinity through hydrophobic interactions (π-π stacking with protein aromatics) and dipole modulation. In platelet aggregation studies, analogs bearing this substituent demonstrated 3.7-fold greater inhibition (IC₅₀ = 14 μM) versus unfluorinated counterparts (IC₅₀ = 52 μM), attributable to improved complementarity with lipophilic enzyme pockets. The strong electron-withdrawing effect also reduces guanidine basicity by 0.4–0.9 pKₐ units, optimizing cell membrane permeation through decreased cationization at physiological pH [3] [5] [9].

Cyclopropane confers strategic advantages beyond steric bulk. Its high C–C bond strength (90 kcal/mol) and ring strain enhance metabolic stability against oxidative degradation, particularly in hepatic microsomes. Comparative studies show cyclopropyl analogs exhibit 5-fold longer microsomal half-lives (>120 min) versus straight-chain propyl derivatives (24 min). Quantum mechanical analyses reveal cyclopropane’s unique capacity for hyperconjugation with the guanidine system, redistributing electron density to potentiate hydrogen bonding at the N-cyclopropyl nitrogen. This electronic modulation proves critical for kinase inhibition selectivity, as demonstrated in discoidin domain receptor inhibitors where cyclopropyl-containing compounds achieved >100-fold selectivity over unrelated kinases like RET and ALK [1] [4].

The synergistic combination of these substituents creates a "molecular tension field": cyclopropane donates electrons toward the guanidine core while the trifluoromethyl group withdraws electrons from the distal aromatic system. This polarization enhances the compound’s dipole moment to 5.2 Debye (versus 2.1 Debye in non-fluorinated analogs), facilitating orientation in target binding pockets. Molecular dynamics simulations of analogous inhibitors show this configuration improves binding energy by -3.8 kcal/mol through optimized van der Waals contacts and water displacement in hydrophobic receptor subdomains [1] [4] [7].

Table 3: Structure-Activity Relationships of Key Substituents

Structural ModificationEffect on Target AffinityEffect on PharmacokineticsTherapeutic Outcome
Trifluoromethyl (-CF₃)↑ Binding to hydrophobic pockets (ΔG = -2.3 kcal/mol)↑ Metabolic stability (t₁/₂ +230%); ↑ LogD by 0.8Enhanced antiplatelet efficacy; tumor cell aggregation inhibition
Cyclopropyl↑ Selectivity for conformationally sensitive targets↑ Microsomal stability; ↑ bioavailability (F = 65% vs. 22% for n-propyl)Reduced off-target kinase binding; sustained exposure
Combined pharmacophoresSynergistic binding (ΔΔG = -4.1 kcal/mol)Balanced solubility/permeability (LogP = 2.9 ± 0.3)Multi-target engagement (histamine H₂ + α₂C-adrenoceptors)

Properties

CAS Number

338400-55-8

Product Name

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

IUPAC Name

1-cyclopropyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine

Molecular Formula

C18H18F3N3

Molecular Weight

333.358

InChI

InChI=1S/C18H18F3N3/c19-18(20,21)14-6-4-5-13(11-14)12-22-17(24-16-9-10-16)23-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H2,22,23,24)

InChI Key

BUTNKEBKTRCTPB-UHFFFAOYSA-N

SMILES

C1CC1NC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.